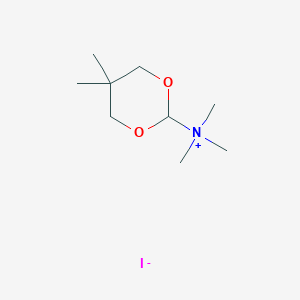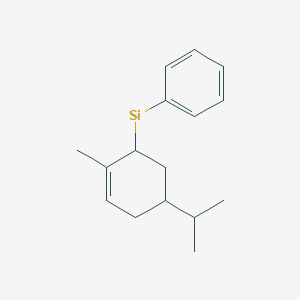
CID 78064052
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78064052 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of CID 78064052 involves several steps, each requiring specific reagents and conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For example, one method may involve the hydrolysis of a precursor compound in the presence of an inorganic acid and a catalyst to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
CID 78064052 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and specific conditions that influence the outcome and yield of the reactions.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving this compound may use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated products .
Wissenschaftliche Forschungsanwendungen
CID 78064052 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules. Its unique reactivity makes it a valuable tool for chemists working on novel synthetic pathways .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used to investigate the mechanisms of action of various biological targets and to develop new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on specific diseases and conditions, aiming to develop new treatments and drugs .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in manufacturing, materials science, and other industrial processes .
Wirkmechanismus
The mechanism of action of CID 78064052 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes .
Molecular Targets and Pathways
This compound may target various molecular pathways, including those involved in signal transduction, metabolism, and gene expression. By interacting with these pathways, it can alter cellular functions and responses, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
CID 78064052 can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds
CID 71298057: This compound shares some structural similarities with this compound but differs in its reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a compound of significant interest .
Eigenschaften
Molekularformel |
C16H22Si |
|---|---|
Molekulargewicht |
242.43 g/mol |
InChI |
InChI=1S/C16H22Si/c1-12(2)14-10-9-13(3)16(11-14)17-15-7-5-4-6-8-15/h4-9,12,14,16H,10-11H2,1-3H3 |
InChI-Schlüssel |
RWXXDOKDNMGLFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1[Si]C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


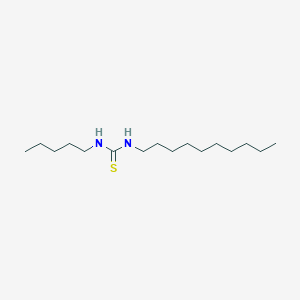
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
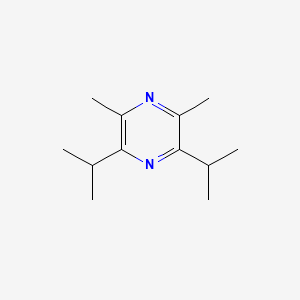
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
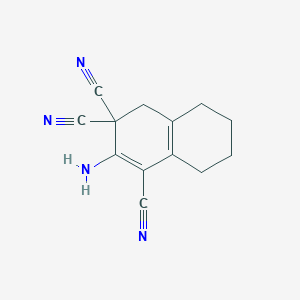
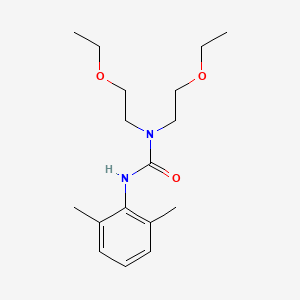
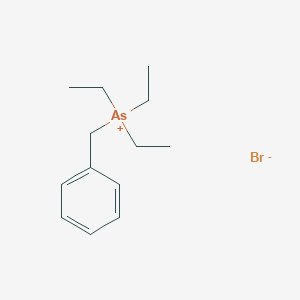
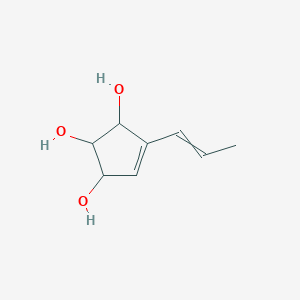
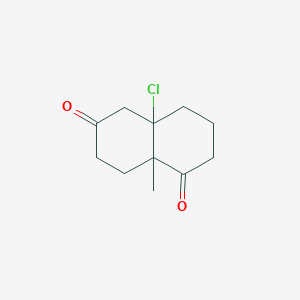
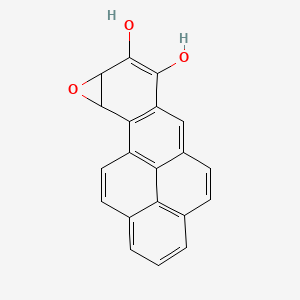
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
